

Measuring PERK Activity in Response to PERK-IN-3: Application Notes and Protocols

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|----------------------|-----------|-----------|
| Compound Name: | Perk-IN-3 | |
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Introduction

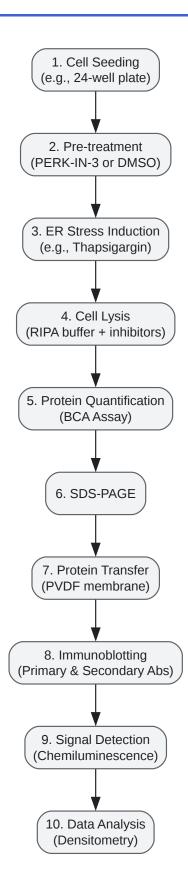
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) is a key transducer of the UPR. Upon ER stress, PERK dimerizes and autophosphorylates, activating its kinase domain. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4 upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis, including the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein).

PERK-IN-3 is a potent and selective inhibitor of the PERK kinase. It acts by covalently binding to a cysteine residue (Cys640) in the PERK kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling. This document provides detailed protocols for assessing the cellular activity of **PERK-IN-3** by measuring the phosphorylation status of key pathway components and the expression of downstream target genes.

PERK Signaling Pathway and Inhibition by PERK-IN3

The following diagram illustrates the core PERK signaling pathway and the point of inhibition by **PERK-IN-3**.





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